molecular formula C5H5FN2O2 B13490517 2-fluoro-2-(1H-pyrazol-4-yl)acetic acid

2-fluoro-2-(1H-pyrazol-4-yl)acetic acid

Cat. No.: B13490517
M. Wt: 144.10 g/mol
InChI Key: YWBAOWUUJMMKOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-2-(1H-pyrazol-4-yl)acetic acid is a chemical compound characterized by the presence of a fluorine atom, a pyrazole ring, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-2-(1H-pyrazol-4-yl)acetic acid typically involves the reaction of pyrazole derivatives with fluorinated acetic acid precursors. One common method includes the use of 1H-pyrazole-4-carboxylic acid, which is reacted with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atom .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-2-(1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-4-carboxylic acid, while reduction could produce 2-fluoro-2-(1H-pyrazol-4-yl)ethanol.

Scientific Research Applications

2-fluoro-2-(1H-pyrazol-4-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoro-2-(1H-pyrazol-4-yl)acetic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its fluorine and pyrazole moieties. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C5H5FN2O2

Molecular Weight

144.10 g/mol

IUPAC Name

2-fluoro-2-(1H-pyrazol-4-yl)acetic acid

InChI

InChI=1S/C5H5FN2O2/c6-4(5(9)10)3-1-7-8-2-3/h1-2,4H,(H,7,8)(H,9,10)

InChI Key

YWBAOWUUJMMKOV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1)C(C(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.